N2-tert-butyl-5-(4-methylbenzoyl)-1,3-thiazole-2,4-diamine
Description
N2-tert-Butyl-5-(4-methylbenzoyl)-1,3-thiazole-2,4-diamine is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at the N2 position and a 4-methylbenzoyl moiety at the C5 position. This compound, also identified by synonyms such as 5-benzoyl-N2-tert-butyl-1,3-thiazole-2,4-diamine and 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone (), is structurally optimized for interactions with biological targets. The tert-butyl group enhances lipophilicity and metabolic stability, while the 4-methylbenzoyl moiety contributes to π-π stacking and hydrophobic interactions. Notably, this compound has been implicated in serine/threonine-protein kinase Chk1 (CHK1_HUMAN) inhibition, a critical enzyme in DNA damage response pathways .
Properties
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-5-7-10(8-6-9)11(19)12-13(16)17-14(20-12)18-15(2,3)4/h5-8H,16H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGHWPACVUTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-butyl-5-(4-methylbenzoyl)-1,3-thiazole-2,4-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the tert-butyl and methylbenzoyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N2-tert-butyl-5-(4-methylbenzoyl)-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The amino groups and the benzoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N2-tert-butyl-5-(4-methylbenzoyl)-1,3-thiazole-2,4-diamine is a thiazole derivative that is garnering interest in medicinal chemistry and pharmacology because of its various biological activities.
Molecular Structure and Properties
this compound has a molecular formula of C15H19N3OS and a molecular weight of 289.3959 . The compound features a thiazole ring, a tert-butyl group, and a methylbenzoyl moiety, all of which enhance its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring The Hantzsch thiazole synthesis, which involves α-haloketones and thiourea, can achieve this.
- Introduction of Substituents The tert-butylamino group is introduced through nucleophilic substitution reactions with tert-butylamine.
- Methylbenzoyl Group Addition The final steps involve attaching the 4-methylbenzoyl group under controlled reaction conditions to ensure high yields and purity.
Applications
- Building Block for Complex Molecules this compound can be employed as a building block in the synthesis of complex molecules. Its structure allows for creating diverse chemical libraries for drug discovery and development.
- Antimicrobial Applications N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine, a similar compound, has demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. It is believed that the mechanism involves the disruption of bacterial cell membranes and the inhibition of essential enzymes.
- Antitumor Applications Thiazole derivatives, including N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine, have demonstrated antitumor properties and have been evaluated for their cytotoxic effects against various cancer cell lines.
- Bioactive Molecule in Biological Research This compound is studied in biological research as a potential bioactive molecule because the thiazole ring is known to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
- Development of New Materials This compound can be used to develop new materials with specific properties, such as polymers and coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N2-tert-butyl-5-(4-methylbenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acyl Groups
highlights the significance of the 4-methylbenzoyl group in conferring biological activity. For instance, pyrrole derivatives bearing this moiety (B1–B6) exhibited IC50 values of 6–8 μM against unspecified targets, whereas replacement with a 4-methoxybenzoyl group (B7–B13) led to reduced activity. This suggests that electron-donating methyl groups enhance target binding compared to methoxy substituents, likely due to steric or electronic effects .
Thiazole Derivatives with tert-Butyl Moieties
describes eight thiazole-based compounds with tert-butyl groups, demonstrating antimicrobial activity against multidrug-resistant bacteria. Key comparisons include:
These analogues show that pyrimidine-linked thiazoles (e.g., Compounds 19–24) exhibit broader antimicrobial activity compared to the simpler benzoyl-substituted parent compound. The addition of pyrimidine and cyclic amine groups likely improves membrane penetration or target specificity .
Thiadiazole Analogues
Thiadiazole derivatives () replace the thiazole core with a 1,3,4-thiadiazole ring, altering electronic properties and bioactivity. For example:
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () demonstrates insecticidal and fungicidal activities, attributed to the electron-withdrawing chloro group enhancing electrophilicity .
- 1,3,4-Thiadiazole-based monoazo dyes () exhibit superior dyeing performance on polyester, highlighting divergent applications compared to medicinal thiazoles .
Antioxidant Thiazole Derivatives
–10 reports N-(4-substituted benzyl)-2-amino-thiazoles with antioxidant properties. Reduction of benzylidene precursors (e.g., with NaBH4) yields secondary amines (Table II in ) showing radical scavenging activity.
Biological Activity
N2-tert-butyl-5-(4-methylbenzoyl)-1,3-thiazole-2,4-diamine is a synthetic compound belonging to the thiazole family, which has garnered significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.40 g/mol. The compound features a thiazole ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the thiazole ring followed by the introduction of the tert-butyl and methylbenzoyl groups. Common reagents for these reactions include oxidizing agents and nucleophiles under controlled conditions to ensure high yield and purity .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related thiazole compounds suggest promising antibacterial properties .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| 2-Amino-1,3,4-thiadiazole derivatives | 32.6 (higher than Itraconazole) | S. aureus, E. coli |
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that certain thiazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include interactions with enzymes crucial for cancer cell survival .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may exhibit additional pharmacological effects:
- Anti-inflammatory : Some thiazoles have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antiviral : There is emerging evidence that thiazole derivatives can inhibit viral replication in specific contexts.
Case Studies
- Antibacterial Activity Against Drug-resistant Strains : A study focused on derivatives of 1,3-thiadiazole demonstrated significant activity against drug-resistant Acinetobacter baumannii, highlighting the potential for developing new antibiotics based on thiazole structures .
- Cytotoxicity in Cancer Models : In vitro assays revealed that specific thiazole derivatives can selectively induce cytotoxicity in cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
